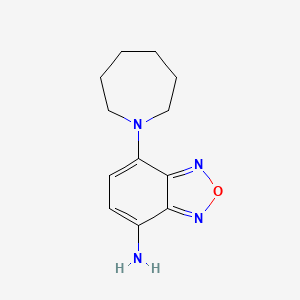
7-Azepan-1-yl-2,1,3-benzoxadiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-Azepan-1-yl-2,1,3-benzoxadiazol-4-amine is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Azepan-1-yl-2,1,3-benzoxadiazol-4-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the azepane ring and the introduction of the benzoxadiazole moiety. Various synthetic routes have been documented, emphasizing the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to modulate enzyme activities and influence signaling pathways critical for cellular functions. Notably, it may inhibit certain kinases involved in cancer progression and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of MetAP2 (Methionine Aminopeptidase 2), which plays a role in protein maturation and cellular proliferation. Inhibition of this enzyme leads to apoptosis in cancer cells, as demonstrated in various studies .
- Receptor Modulation : It has been suggested that the compound interacts with GPR119 receptors, which are implicated in metabolic regulation and could be beneficial for treating conditions like osteoporosis .
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Antitumor Activity
A study highlighted its potent antitumor effects against various cancer cell lines. The compound was found to induce apoptosis through the inhibition of MetAP2 activity, showing comparable efficacy to established chemotherapeutic agents .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antimicrobial agent against resistant strains of bacteria.
Case Studies
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c13-9-5-6-10(12-11(9)14-17-15-12)16-7-3-1-2-4-8-16/h5-6H,1-4,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSXJDAYPWALCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C3=NON=C23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201963 |
Source


|
| Record name | 7-(Hexahydro-1H-azepin-1-yl)-2,1,3-benzoxadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925154-91-2 |
Source


|
| Record name | 7-(Hexahydro-1H-azepin-1-yl)-2,1,3-benzoxadiazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925154-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Hexahydro-1H-azepin-1-yl)-2,1,3-benzoxadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














